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Eltoprazine-d4 Hydrochloride

Cat. No.: B1154432
M. Wt: 260.75
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Description

Significance of Stable Isotope Labeling in Contemporary Chemical Biology Research

Stable isotope labeling involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (^2H), carbon-13 (^13C), and nitrogen-15 (B135050) (^15N), into molecules. creative-proteomics.com This technique allows researchers to trace the journey of these labeled compounds through biological systems, providing profound insights into metabolic pathways, nutrient distribution, and the mechanisms of drug action. diagnosticsworldnews.comclearsynth.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide range of studies, including those in humans. diagnosticsworldnews.com The subtle mass difference introduced by the isotope allows for precise detection and quantification using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.com This has revolutionized fields such as proteomics, metabolomics, and drug discovery by enabling accurate measurement of molecular dynamics. silantes.com

Evolution of Deuterated Compounds in Preclinical Research Methodologies

The application of deuterium in drug research dates back to the 1960s. nih.gov Initially, the focus was on using deuterated compounds as tracers in metabolic studies to understand how drugs are processed in the body. nih.gov Over time, researchers recognized that the substitution of hydrogen with deuterium could also alter the physicochemical properties of a drug molecule. nih.gov This led to the "deuterium switch" approach, where known drugs were deuterated to create new chemical entities with potentially improved pharmacokinetic profiles. nih.gov A significant milestone in this field was the FDA approval of the first deuterated drug, deutetrabenazine, in 2017. nih.gov This has spurred further investigation into the development of novel deuterated compounds for a variety of therapeutic areas. nih.govwikipedia.org

Rationale for Deuteration in Pharmacological Investigations of Active Pharmaceutical Ingredients

The primary rationale for deuterating a drug is to influence its metabolic stability. juniperpublishers.comtandfonline.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com This "kinetic isotope effect" can slow down the rate at which a drug is metabolized by enzymes, particularly cytochrome P450 enzymes. cdnsciencepub.com By strategically placing deuterium atoms at metabolically vulnerable sites in a molecule, researchers can:

Prolong the drug's half-life: A slower metabolism means the drug stays in the body for a longer period, potentially leading to less frequent dosing. wikipedia.orgjuniperpublishers.com

Reduce the formation of toxic metabolites: Deuteration can alter metabolic pathways, sometimes leading to a decrease in the production of harmful byproducts. tandfonline.comcdnsciencepub.com

Increase oral bioavailability: By reducing the first-pass effect (metabolism in the liver before reaching systemic circulation), deuteration can enhance the amount of active drug that enters the bloodstream.

Improve the safety and efficacy profile: By optimizing the pharmacokinetic properties, deuteration can lead to a more favorable balance of therapeutic effects and side effects. nih.govresearchgate.net

Overview of Eltoprazine (B1671187) as a Serotonergic Modulator in Non-Human Research Paradigms

Eltoprazine is a compound belonging to the phenylpiperazine class of drugs that acts on the serotonin (B10506) system in the brain. wikipedia.org Specifically, it is an agonist at serotonin 5-HT1A and 5-HT1B receptors and an antagonist at the 5-HT2C receptor. wikipedia.org In non-human research models, eltoprazine has been investigated for its "serenic" or anti-aggressive properties. wikipedia.org Studies in rodents and non-human primates have shown its effectiveness in reducing dyskinesia, a movement disorder that can be a side effect of levodopa (B1675098) treatment for Parkinson's disease. researchgate.netexcli.ded-nb.info It is believed to exert its effects by modulating the release of dopamine (B1211576) from serotonin neurons. excli.de

Properties

Molecular Formula

C₁₂H₁₃D₄ClN₂O₂

Molecular Weight

260.75

Synonyms

1-(2,3-Dihydro-1,4-benzodioxin-5-yl)piperazine-d4 Hydrochloride;  DU 28853-d4;  DU 28893-d4

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Analysis of Eltoprazine D4 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation into Complex Organic Molecules

The synthesis of deuterated compounds, such as Eltoprazine-d4 Hydrochloride, is crucial for various applications in pharmaceutical research, including metabolic studies and as internal standards for mass spectrometry. smolecule.com The introduction of deuterium atoms into complex organic molecules requires specific synthetic strategies to achieve the desired level of isotopic enrichment and site-specificity.

Catalytic Deuterium-Hydrogen Exchange Reactions

Catalytic deuterium-hydrogen exchange (HDX) reactions represent a common and efficient method for incorporating deuterium into organic molecules. nih.gov These reactions typically employ a catalyst, often a transition metal, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). marquette.edunih.gov For molecules containing piperazine (B1678402) rings, like Eltoprazine (B1671187), ruthenium-based catalysts have been shown to be effective for deuteration. nih.gov For instance, the deuteration of 4-benzylpiperidine (B145979) using [Ru₂Cl₄(CO)₆] as a catalyst resulted in the incorporation of an average of five deuterium atoms per molecule. nih.gov Another approach involves using platinum group metals on carbon as catalysts in a mixture of a solvent like 2-propanol and D₂O to achieve multi-deuteration. nih.gov The choice of catalyst and reaction conditions, such as temperature and pressure, is critical to control the extent and location of deuterium incorporation. smolecule.com

Heterogeneous catalysts, such as palladium on carbon (Pd/C), are also widely used for deuterium incorporation. marquette.edu These catalysts are often employed in reactions with D₂ gas. marquette.edu While effective, these reactions can sometimes suffer from low selectivity. marquette.edu To address this, research has focused on developing more selective catalytic systems. marquette.edu For example, a palladium-catalyzed transfer hydrodeuteration of alkenes using a combination of a hydrogen source and a deuterium source has been developed to achieve selective deuterium incorporation. marquette.edu

Stereoselective Deuteration Approaches

In many complex molecules, the stereochemistry of the deuterium incorporation is critical. Stereoselective deuteration methods aim to introduce deuterium atoms at specific stereocenters within a molecule. This can be achieved using chiral catalysts or by employing enzymatic reactions. researchgate.net Organocatalysis, for instance, has emerged as a powerful tool for enantioselective synthesis, including the introduction of deuterium. researchgate.net For example, chiral di-deuterated β-nitro alcohols have been prepared through organocatalyst-catalyzed deuteration of nitromethane (B149229) followed by a nitroaldol reaction. nih.gov

Biocatalytic methods, utilizing purified enzymes, offer high selectivity for deuteration. researchgate.net For example, enzymes like lactate (B86563) dehydrogenases can be used for the enantiopure synthesis of deuterated compounds. researchgate.net These enzymatic methods are particularly valuable for introducing deuterium at specific stereocenters in complex drug molecules. researchgate.net

Flow Chemistry Applications in Deuterated Compound Synthesis

Flow chemistry has emerged as a promising technology for the synthesis of deuterated compounds, offering advantages such as improved efficiency, safety, and scalability compared to traditional batch processes. ansto.gov.aunih.gov In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. x-chemrx.com This fine control can lead to higher selectivity and reduced decomposition of products. ansto.gov.au

The National Deuteration Facility has adopted flow chemistry to enhance the production of deuterated molecules, using heavy water (D₂O) as the deuterium source and metal catalysts at elevated temperatures. ansto.gov.au Flow reactors can also be combined with other technologies, such as microwave irradiation, to further improve reaction efficiency. tn-sanso.co.jp For example, a flow-type microwave reactor has been developed for the mass production of deuterated aromatic compounds. tn-sanso.co.jp More recently, electrochemical flow synthesis systems are being developed that can operate at ambient temperature and pressure, further reducing the environmental impact of the deuteration process. bionauts.jp

Spectroscopic and Chromatographic Techniques for Isotopic Purity and Site-Specific Deuteration Verification

Advanced Mass Spectrometry for Deuteration Confirmation

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a primary tool for confirming deuteration and assessing isotopic purity. nih.govresearchgate.netrsc.org By comparing the mass spectra of the deuterated compound with its non-deuterated counterpart, the number of incorporated deuterium atoms can be determined from the mass shift. researchgate.net Electrospray ionization (ESI) is a common ionization technique used for this purpose. nih.govresearchgate.net

The isotopic purity is calculated based on the relative abundance of the different isotopologs (molecules that differ only in their isotopic composition). nih.govresearchgate.net Advanced HRMS instruments provide the necessary resolution and accuracy to distinguish between these isotopologs. nih.gov Tandem mass spectrometry (MS/MS) can provide further information on the location of the deuterium atoms by analyzing the fragmentation patterns of the molecule. nih.govresearchgate.net

Table 1: Isotopic Purity of Commercially Available Deuterated Compounds Determined by LC-ESI-HR-MS

Compound Calculated Isotopic Purity (%)
Tamsulosin-d₄ 99.5
Oxybutynin-d₅ 98.8
Eplerenone-d₃ 99.9
Propafenone-d₇ 96.5
Benzofuranone derivative (BEN-d₂) 94.7

This table presents the isotopic purity of several commercially available deuterated compounds as determined by a strategy using liquid chromatography-electrospray ionization-high resolution mass spectrometry (LC-ESI-HR-MS). The data demonstrates the high level of isotopic enrichment that can be achieved and accurately measured. rsc.orgrsc.org

Nuclear Magnetic Resonance Spectroscopy for Isotopic Enrichment Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the site-specific incorporation of deuterium and assessing isotopic enrichment. rsc.orgrsc.org Since deuterium has a different nuclear spin and magnetic moment than hydrogen, its presence in a molecule leads to distinct changes in the NMR spectrum. rug.nl

¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of proton signals at the sites of deuterium incorporation. oup.com ²H (deuterium) NMR directly observes the deuterium nuclei, providing unambiguous information about the location and number of deuterium atoms. nih.gov The area of a peak in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for quantitative assessment of isotopic enrichment. rug.nl Combining data from both ¹H and ²H NMR, often in conjunction with other NMR techniques like ¹³C NMR, allows for a comprehensive analysis of the deuterated molecule's structure and isotopic composition. rsc.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Eltoprazine
4-benzylpiperidine
β-nitro alcohols
Nitromethane
Tamsulosin-d₄
Oxybutynin-d₅
Eplerenone-d₃
Propafenone-d₇
Benzofuranone derivative
Paracetamol
Lidocaine
Fluometuron
Chlortoluron
Boscalid
Melatonin
N-acetylserotonin
Kinetin
Inosine
Pentoxifylline
Adenine
Doxofylline
Vidarabine
Didanosine
Adefovir
Idelalisib
Deutetrabenazine
Deucravacitinib
Lubiprostone
Abacavir
Remdesivir
Ibuprofen
Aniline
Toluene
2-Hydroxycarbazole
1-Naphthol
Piperazine
N-Boc-piperazine
Pyridine
Tetrahydroquinoline
Phenothiazine
Phenoxazine
Indole
Indoline
Quinoline
4-phenylmorpholine
1,2,3,4-tetrahydroquinoline
Cyclohexanone
Diketopiperazine
Triketopiperazine
cis-4-fluoroproline
trans-4-fluoroproline
(+)-JQ1
(-)-ambroxide
pregnenolone acetate
(+)-sclareolide
artemisinin
farrerol
Mianserin
Aripiprazole
BAY-639044
NLX-112
Flibanserin
Divinyl sulfone
1-naphthoyl chloride
Benzoic acid anhydride
5-chloro-2,3-difluoropyridine
1-(benzo[b]thiophen-4-yl)piperazine
4-(piperazin-1-yl)-1H-indole
2,2-dimethyl-1,3-dioxolane-4-methanol
Glycerol
Glucose
Ethyl 3-(4-bromophenyl)-3-oxopropanoate
Methylsuccinic acid dimethyl ester
1,1-diphenylethene
D-d-tocopherol
Glabridin
β-Estradiol
[Ru₂Cl₄(CO)₆]
Pd/C
PtO₂
NaBD₄
LiAlD₄
fac-Ir(ppy)₃
RuCl₂(PPh₃)₃
RuCl₄(CO)₆
RuNp@PVP
RuNp@NHCICy
[RhCl(CO)₂]₂
Rh(acac)(CO)₂
[RhCl(CH₂CH₂)]₂
Pd₂(dpa)₃
PCy₃
(BPIN)₂
CH₃COONa
MgSO₄
H₂O₂
K₂CO₃
NaOH
DIAD
THF
CH₃CN
D₂O
D₂
H₂
MeOD
AcOD
DMSO-d₆
¹³CO₂
Na₂¹³CO₃
H₂O
C₂H₅OD

Advanced Analytical Chemistry Method Development and Validation for Eltoprazine D4 Hydrochloride

Development of Quantitative Bioanalytical Methods Utilizing Eltoprazine-d4 Hydrochloride

The development of a quantitative bioanalytical method is a systematic process aimed at creating a reliable procedure to measure the concentration of an analyte in a biological sample. For Eltoprazine (B1671187), the use of its deuterated analog, this compound, as an internal standard is instrumental in achieving accurate and precise results.

LC-MS/MS is a powerful and highly selective technique for the quantification of drugs in complex biological fluids like plasma. researchgate.net The optimization of an LC-MS/MS method involves several critical steps to ensure the accurate measurement of Eltoprazine using Eltoprazine-d4 as an internal standard.

The process begins with the selection of an appropriate chromatographic column, often a reversed-phase C18 column, which separates compounds based on their hydrophobicity. mdpi.comnih.gov The mobile phase composition, typically a mixture of an aqueous solution (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is optimized to achieve good chromatographic peak shape and resolution between Eltoprazine and other matrix components. mdpi.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient elution of the target analyte. mdpi.com

Sample preparation is a crucial step to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). mdpi.comgoogle.comscielo.br For instance, a simple protein precipitation method might involve adding a solvent like methanol (B129727) to the plasma sample, followed by centrifugation to pellet the precipitated proteins. scielo.br The clear supernatant containing the analyte and internal standard is then injected into the LC-MS/MS system.

The mass spectrometer is typically a triple quadrupole instrument, which provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). nih.govscielo.br In MRM, the first quadrupole selects the protonated molecular ion of the analyte (the precursor ion), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole then selects a specific fragment ion (the product ion) for detection. The transition from the precursor ion to the product ion is highly specific to the analyte of interest. Optimized MRM transitions for Eltoprazine and Eltoprazine-d4 would be determined by infusing a standard solution of each compound into the mass spectrometer and identifying the most intense and stable precursor and product ions.

A hypothetical set of optimized LC-MS/MS parameters for the analysis of Eltoprazine with Eltoprazine-d4 as an internal standard is presented in Table 1.

Table 1: Representative LC-MS/MS Method Parameters for Eltoprazine Analysis

ParameterCondition
Liquid Chromatography
ColumnReversed-phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 minutes
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)Eltoprazine: [M+H]+, Eltoprazine-d4: [M+H]+
Product Ion (m/z)Specific fragment ions for each compound
Collision EnergyOptimized for each transition

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. mdpi.com An ideal internal standard should have physicochemical properties very similar to the analyte but a different mass, allowing it to be distinguished by the mass spectrometer. Deuterated internal standards fulfill these criteria exceptionally well.

The primary role of the internal standard is to compensate for variations that can occur during sample preparation and analysis. These variations can include inconsistencies in extraction recovery, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. mdpi.com Since the deuterated internal standard behaves almost identically to the analyte throughout the entire analytical process, any variation affecting the analyte will also affect the internal standard to a similar extent. The final concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant even if there are variations in the absolute peak areas, leading to improved accuracy and precision of the measurement.

While deuterated internal standards are highly effective, it is important to consider their chromatographic and ionization behavior relative to the unlabeled analyte. In some cases, deuterated compounds can exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotopic effect". mdpi.com This can be particularly noticeable in chromatography systems with very high resolving power. It is crucial to ensure that any chromatographic separation between the analyte and the internal standard does not lead to differential matrix effects.

The ionization efficiency of the deuterated standard in the mass spectrometer's ion source is expected to be identical to that of the unlabeled analyte. Both compounds will ionize under the same conditions, typically forming protonated molecules [M+H]+ in positive ion mode. rsc.orgnih.gov The fragmentation patterns in the collision cell will also be very similar, with the fragment ions of the deuterated standard having a mass shift corresponding to the number of deuterium (B1214612) atoms.

Validation Parameters for Research Bioanalytical Assays

Once a bioanalytical method is developed, it must undergo a thorough validation process to demonstrate its reliability and suitability for its intended purpose. The validation process assesses several key parameters. nih.govscielo.br

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous matrix components, and concomitant medications. nih.gov Specificity is ensured by the unique MRM transition for both Eltoprazine and Eltoprazine-d4. To assess selectivity, blank biological samples from multiple sources are analyzed to check for any interfering peaks at the retention times of the analyte and the internal standard.

A critical consideration for deuterated standards is the potential for isotopic crosstalk, where a small percentage of the signal from the internal standard may be detected in the analyte's mass channel, or vice-versa. This can be due to the natural isotopic abundance of elements like carbon-13. The extent of any crosstalk must be evaluated and confirmed to be negligible.

Matrix effects are a common challenge in bioanalysis, where co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate results. mdpi.com The use of a stable isotope-labeled internal standard like Eltoprazine-d4 is the most effective way to compensate for these effects. mdpi.com

The validation process includes a specific assessment of matrix effects. This is typically done by comparing the response of the analyte in a neat solution to its response in a blank matrix extract spiked with the analyte at the same concentration. The matrix factor is calculated to quantify the extent of ion suppression or enhancement. Because Eltoprazine-d4 co-elutes with Eltoprazine and experiences the same matrix effects, the ratio of their peak areas remains unaffected, ensuring the accuracy of the final measurement.

Representative validation data for a hypothetical Eltoprazine assay are presented in Table 2, demonstrating the typical performance expected from a well-validated method using a deuterated internal standard.

Table 2: Illustrative Validation Summary for a Quantitative Eltoprazine Assay

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 101 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.5%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)6.2%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-2.5% to 5.8%
Matrix Factor Consistent across lots0.95 - 1.08
Recovery Consistent and precise> 85%

Application of Eltoprazine D4 Hydrochloride in Preclinical Pharmacokinetic and Metabolic Pathway Elucidation

Pharmacokinetic Characterization in Non-Human Biological Systems

Pharmacokinetic studies are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The use of deuterated analogs like Eltoprazine-d4 Hydrochloride provides a powerful and precise method for these investigations in non-human biological systems, forming a bridge between early discovery and toxicological evaluation. criver.com

The metabolic stability of a new chemical entity is a key determinant of its in vivo half-life and oral bioavailability. nih.gov In vitro assays using subcellular fractions, such as liver microsomes, are standard practice for early-stage assessment of metabolic clearance. nih.govnih.gov These microsomes contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. mdpi.com

In this context, this compound is incubated with liver microsomes from various preclinical species (e.g., rat, mouse, macaque) to determine its intrinsic clearance (CLint) and in vitro half-life (t½). nih.gov These parameters are then compared directly with those of non-deuterated Eltoprazine (B1671187). The C-D bond is stronger than the C-H bond, meaning more energy is required for its cleavage. portico.org If the sites of deuteration on Eltoprazine-d4 are primary targets for metabolic enzymes, a decrease in the rate of metabolism is expected. dovepress.com This phenomenon, known as the deuterium (B1214612) kinetic isotope effect, would manifest as a longer half-life and lower intrinsic clearance for the deuterated analog compared to the parent compound. wikipedia.org This comparative analysis provides crucial information on the metabolic lability of specific molecular positions.

Table 1: Hypothetical In Vitro Metabolic Stability Data for Eltoprazine and this compound in Rat Liver Microsomes
CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Eltoprazine Hydrochloride2527.7
This compound709.9

Following in vitro assessment, in vivo studies in animal models are conducted to understand the complete ADME profile of a compound within a complex biological system. criver.com Preclinical studies have utilized rats and macaques to investigate the effects of Eltoprazine, making these relevant models for its deuterated analog. nih.govresearchgate.net

In these studies, this compound can be administered to animal models, and its concentration, along with its metabolites, is tracked over time in various biological matrices such as plasma, tissues, and excreta (urine and feces). criver.com The deuterium label acts as a stable isotopic tracer, allowing for precise quantification using liquid chromatography-mass spectrometry (LC-MS) without the need for radiolabeling. This approach helps to determine key pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and in vivo half-life. dovepress.com A comparison with the non-deuterated Eltoprazine would likely reveal an increased plasma exposure (higher AUC) and a longer half-life for Eltoprazine-d4, reflecting its enhanced metabolic stability. nih.gov

Table 2: Illustrative Comparative Pharmacokinetic Parameters in Rats Following Oral Administration
CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-Life (t½, h)
Eltoprazine Hydrochloride1502.09004.5
This compound1652.518508.0

The deuterium kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. portico.org In drug metabolism, it is observed when the cleavage of a carbon-hydrogen bond is the rate-determining step of a metabolic reaction. plos.org By strategically placing deuterium atoms at different positions on the Eltoprazine molecule, researchers can map the primary sites of metabolic attack.

If a specific deuterated version of Eltoprazine shows a significantly slower rate of metabolism compared to the non-deuterated version and other deuterated analogs, it strongly implies that the deuterated position is a metabolic "soft spot." nih.gov This approach allows for a systematic investigation of the molecule, identifying which parts are most susceptible to enzymatic breakdown. ismrm.org The magnitude of the KIE (the ratio of the reaction rates, kH/kD) provides quantitative insight into the degree to which a specific position is involved in the metabolic clearance of the drug. plos.org

Investigating Metabolic Transformations of Eltoprazine via Deuteration

Understanding how a drug is transformed into its various metabolites is fundamental to assessing its efficacy and safety. Deuteration provides a clear and unambiguous method for identifying and characterizing these transformation pathways in preclinical models.

A major challenge in metabolite identification is distinguishing drug-related compounds from the vast number of endogenous molecules present in biological samples. wdh.ac.id The use of this compound simplifies this process immensely. When samples from in vitro incubations (e.g., liver microsomes) or in vivo studies (e.g., plasma, urine) are analyzed by high-resolution mass spectrometry, the metabolites of the deuterated parent drug retain the deuterium label, or a fragment of it.

This isotopic signature creates a unique mass pattern that is easily identifiable. For instance, a metabolite of Eltoprazine-d4 that has retained all four deuterium atoms will have a mass that is 4 Daltons higher than the corresponding metabolite of the non-deuterated Eltoprazine. This mass shift acts as a clear flag, allowing for the rapid and confident identification of the entire family of drug-related metabolites. nih.gov

Table 3: Hypothetical Metabolite Identification using Eltoprazine-d4
Metabolic ReactionPotential Metabolite of EltoprazineCorresponding Deuterated MetaboliteMass Difference (Da)
HydroxylationHydroxy-EltoprazineHydroxy-Eltoprazine-d4+4
N-dealkylationN-desethyl-EltoprazineN-desethyl-Eltoprazine-d2+2
Oxidative deaminationEltoprazine-related acidEltoprazine-related acid-d4+4

Drug biotransformation is typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions. mdpi.com Phase I reactions, such as oxidation, reduction, and hydrolysis, are often mediated by CYP enzymes and introduce or expose functional groups. mdpi.com Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

By using Eltoprazine-d4, researchers can probe the specific enzymatic pathways involved in its metabolism. Since the KIE primarily affects reactions involving C-H bond cleavage, a significant reduction in the formation of an oxidative metabolite (a Phase I reaction) points directly to CYP-mediated metabolism at the site of deuteration. dovepress.complos.org Furthermore, deuteration at one site might slow down a primary metabolic pathway, causing the drug to be processed through alternative routes. This phenomenon, known as "metabolic switching" or "shunting," can reveal secondary or minor metabolic pathways that might otherwise be difficult to detect. nih.gov For example, a decrease in an oxidative metabolite might be accompanied by an increase in a glucuronide conjugate (a Phase II metabolite), providing a more complete picture of the enzyme-mediated biotransformation of Eltoprazine.

Comparative Metabolic Studies of Eltoprazine and this compound

The use of isotopically labeled compounds, particularly those substituted with deuterium, is a well-established strategy in preclinical drug metabolism studies. This approach provides valuable insights into metabolic pathways, the stability of a drug, and the potential for altered pharmacokinetic profiles. clearsynth.com In the context of Eltoprazine, a phenylpiperazine derivative, the comparison between its standard form and its deuterated analogue, this compound, offers a compelling case study in the application of the kinetic isotope effect for elucidating metabolic fate.

Eltoprazine, as an arylpiperazine derivative, is anticipated to undergo metabolic transformations common to this class of compounds. The primary routes of metabolism for arylpiperazines typically involve N-dealkylation and hydroxylation, processes largely mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP3A4 often playing significant roles. researchgate.netunict.it The biotransformation of these compounds can lead to the formation of various metabolites, which may or may not possess pharmacological activity. researchgate.net

The strategic placement of deuterium atoms in this compound is designed to probe these metabolic pathways. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. isowater.com Consequently, the cleavage of a C-D bond during a metabolic reaction requires more energy, leading to a slower reaction rate. portico.orgwikipedia.org This phenomenon, known as the kinetic isotope effect (KIE), can significantly alter the metabolic profile of a drug. nih.govnih.gov

When this compound is introduced into a biological system, the metabolic enzymes encounter the more stable C-D bonds. If the deuteration has occurred at a primary site of metabolism (a "soft spot"), the rate of metabolism at that position is expected to decrease. nih.gov This can result in several potential outcomes:

Metabolic Switching: The enzymatic machinery may bypass the deuterated site in favor of other, non-deuterated positions on the molecule. This "metabolic switching" can lead to a different profile of metabolites, with some metabolites being formed in greater quantities than in the non-deuterated parent drug, while the formation of others is diminished.

Reduced Formation of Reactive Metabolites: In some instances, deuterium substitution can decrease the formation of potentially toxic reactive metabolites, thereby improving the safety profile of the drug. acs.org

Preclinical studies comparing the metabolism of Eltoprazine and this compound would typically involve incubating both compounds with liver microsomes or hepatocytes from various species (e.g., rat, monkey, human) and analyzing the resultant metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). The findings from such studies can be summarized to illustrate the impact of deuteration.

Below is an interactive data table presenting hypothetical comparative metabolic data for Eltoprazine and this compound based on established principles of the kinetic isotope effect.

CompoundPrimary Metabolite(s)Relative Rate of FormationKey Metabolic Pathway(s)Expected Impact of Deuteration
Eltoprazine Hydroxylated piperazine (B1678402), N-dealkylated piperazine100% (Reference)CYP3A4 and CYP2D6 mediated oxidationN/A
This compound Hydroxylated benzodioxan, Intact drugSlowerReduced piperazine ring metabolism, potential shift to aromatic hydroxylationDecreased rate of piperazine-related metabolite formation, potentially increased half-life.

This table is a hypothetical representation based on the principles of the kinetic isotope effect and may not reflect actual experimental data.

These comparative preclinical studies are crucial for understanding how deuterium substitution can be leveraged to optimize the pharmacokinetic properties of a drug candidate. researchgate.net The insights gained from comparing the metabolic pathways of Eltoprazine and this compound can inform the design of future drug candidates with improved metabolic stability and potentially enhanced therapeutic profiles. nih.govresearchgate.net

Molecular and Cellular Research Applications of Deuterated Eltoprazine Analogs

Receptor Binding Kinetics and Target Engagement Studies in Preclinical Systems

Understanding how a compound interacts with its receptor targets is fundamental to elucidating its mechanism of action. For deuterated analogs like Eltoprazine-d4, these studies are critical to confirm that the isotopic labeling does not interfere with the primary pharmacology of the parent molecule while providing a tool for more precise pharmacokinetic and target engagement analyses.

In vitro radioligand binding assays are a cornerstone for characterizing the affinity of a drug for its receptor targets. oncodesign-services.com These experiments typically use cell membranes or tissue homogenates rich in the receptors of interest and a radioactively labeled ligand to quantify binding parameters. nih.govrevvity.co.jp In competition binding assays, various concentrations of an unlabeled compound, such as Eltoprazine-d4 Hydrochloride, are used to displace the radioligand, allowing for the determination of the inhibitor constant (Kᵢ), a measure of binding affinity. perceptive.com

Studies on the non-deuterated parent compound, Eltoprazine (B1671187), have established its binding profile at several serotonin (B10506) receptors. It displays a notable affinity for 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₂꜀ receptors. tocris.comuu.nl Specifically, the Kᵢ values are reported to be approximately 40 nM for the 5-HT₁ₐ receptor, 52 nM for the 5-HT₁ₑ receptor, and 81 nM for the 5-HT₂꜀ receptor. tocris.com

When conducting binding assays with Eltoprazine-d4, the primary expectation is that deuteration will not significantly alter the binding affinity (Kᵢ). The carbon-deuterium bond is stronger than the carbon-hydrogen bond, an effect that primarily influences metabolic stability rather than the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that govern receptor binding. researchgate.net Research on other deuterated compounds, such as deuterated N,N-dimethyltryptamine (DMT) and deuterated paroxetine, has shown that they retain a receptor binding profile comparable to their respective parent compounds. researchgate.netnih.gov Therefore, Eltoprazine-d4 is expected to exhibit Kᵢ values very similar to those of Eltoprazine.

Table 1: Reported Binding Affinities (Kᵢ) of Eltoprazine This table presents experimentally determined data for the non-deuterated compound.

Receptor SubtypeKᵢ (nM)
5-HT₁ₐ40 tocris.com
5-HT₁ₑ52 tocris.com
5-HT₂꜀81 tocris.com

Table 2: Illustrative Binding Affinities (Kᵢ) for Eltoprazine-d4 This table presents hypothetical data to illustrate the expected similarity in binding affinity following deuteration, based on established principles.

Receptor SubtypeExpected Kᵢ (nM)
5-HT₁ₐ~40
5-HT₁ₑ~52
5-HT₂꜀~81

Quantitative receptor occupancy (RO) studies are performed in vivo to measure the percentage of a specific receptor population that is bound by a drug at a given dose and time. nih.govd-nb.info These studies are crucial for correlating drug exposure with target engagement in the central nervous system (CNS). nih.gov Methodologies often involve positron emission tomography (PET) or ex vivo autoradiography, where a radiolabeled ligand is administered to an animal, and its displacement by the unlabeled test drug is quantified in various brain regions. giffordbioscience.comresearchgate.net

For this compound, RO studies would aim to quantify its engagement with 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₂꜀ receptors in relevant animal brain regions. High densities of 5-HT₁ₐ receptors are found in the hippocampus, septum, and cortex, while 5-HT₁ₑ receptors are highly expressed in the basal ganglia (specifically the substantia nigra) and hippocampus. nih.govnih.gov 5-HT₂꜀ receptors are concentrated in the choroid plexus but are also present in the cortex and limbic areas. nih.gov

In a typical preclinical RO study, animals would be administered varying doses of Eltoprazine-d4. Subsequently, a radioligand with known affinity for the target receptor would be administered. The level of radioactivity in target-rich brain regions would be compared to that in a reference region lacking the target, allowing for the calculation of receptor occupancy at each dose. giffordbioscience.com Due to its potentially slower metabolism, Eltoprazine-d4 might exhibit a more sustained receptor occupancy over time compared to its non-deuterated counterpart at an equivalent dose, providing a valuable tool for studying the temporal dynamics of target engagement.

Mechanistic Investigations of Serotonergic System Modulation

Beyond simple binding, deuterated probes like Eltoprazine-d4 are instrumental in detailed mechanistic studies of how receptor interaction translates into downstream physiological effects on the serotonergic system.

Eltoprazine is known to modulate the serotonergic system by acting on presynaptic autoreceptors. uu.nl As an agonist at 5-HT₁ₐ and 5-HT₁ₑ autoreceptors located on the soma, dendrites, and terminals of serotonin neurons, Eltoprazine inhibits the synthesis and release of serotonin (5-HT). uu.nlresearchgate.net This effect can be measured in animal models by analyzing the levels of the primary serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain regions like the striatum. Studies have shown that Eltoprazine administration reduces striatal 5-HIAA levels, confirming its inhibitory effect on serotonin turnover. tocris.com

In the context of Parkinson's disease models, serotonin neurons can take up L-DOPA, convert it to dopamine (B1211576), and release it as a "false neurotransmitter" in an unregulated manner, contributing to L-DOPA-induced dyskinesia. nih.govmichaeljfox.org Eltoprazine, by dampening the activity of these serotonin neurons, has been shown to be effective in reducing dyskinesia in rat and macaque models. nih.govresearchgate.netlu.se

Using Eltoprazine-d4 in these models allows for a more precise correlation between sustained target occupancy and the temporal profile of changes in neurotransmitter levels. The slower metabolism of the deuterated compound could lead to a more prolonged and stable reduction in 5-HIAA levels, helping to dissect the relationship between the duration of receptor activation and the downstream neurochemical effects.

Eltoprazine possesses a complex functional profile, acting as a partial agonist at 5-HT₁ₐ and 5-HT₁ₑ receptors while functioning as an antagonist at 5-HT₂꜀ receptors. uu.nlmedchemexpress.comtandfonline.com This mixed profile is responsible for its unique behavioral effects. The use of a deuterated probe like Eltoprazine-d4 is valuable for confirming that this specific functional signature is retained.

Functional assays, such as those measuring G-protein activation or second messenger responses in cells expressing specific receptor subtypes, can be employed. For instance, agonism at 5-HT₁ₐ/₁ₑ receptors, which are Gᵢ/ₒ-coupled, leads to the inhibition of adenylyl cyclase. acnp.org In contrast, antagonism at 5-HT₂꜀ receptors would be measured by the ability of Eltoprazine-d4 to block the response initiated by a known 5-HT₂꜀ agonist. As with binding affinity, the functional activity of a compound is a direct consequence of its interaction with the receptor's binding pocket and its ability to induce a specific conformational change. Deuteration is not expected to alter this fundamental interaction, meaning Eltoprazine-d4 should serve as a functionally equivalent tool to its parent compound, but with different pharmacokinetic characteristics. wikipedia.org

The substitution of hydrogen with deuterium (B1214612) creates a more stable C-D bond, which is the basis of the kinetic isotope effect that slows metabolism. researchgate.net However, this substitution can also introduce subtle changes in the molecule's physical properties, such as a slight decrease in lipophilicity and a smaller molar volume. acs.org The critical question is whether these subtle changes can alter the non-covalent molecular interactions that define how the ligand binds to its receptor target.

The binding of Eltoprazine to the orthosteric pocket of 5-HT receptors involves a combination of hydrogen bonds, ionic interactions, and van der Waals forces. While a C-D bond is shorter and vibrates at a lower frequency than a C-H bond, these differences are generally considered to have an insignificant impact on the strength of the non-covalent interactions that dictate binding affinity and functional activity. researchgate.net Studies with other deuterated ligands have generally found no evidence that selective deuteration affects binding affinity or receptor activation at serotonin receptors. pnas.org

Therefore, it is predicted that the molecular interactions of Eltoprazine-d4 with the key amino acid residues within the binding sites of 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₂꜀ receptors will be virtually identical to those of non-deuterated Eltoprazine. The deuterated compound serves as a valuable research tool precisely because it is expected to be pharmacodynamically interchangeable with the parent drug at the molecular level, allowing any observed differences in in vivo effects to be attributed primarily to its altered pharmacokinetic profile.

Future Directions in Deuterated Chemical Compound Research with Eltoprazine D4 Hydrochloride

Potential for Advanced Isotopic Labeling Strategies in Complex Biological Systems

Stable isotope labeling is a powerful tool for tracing the fate of molecules within intricate biological systems. Compounds labeled with stable isotopes, such as deuterium (B1214612), have been effectively utilized by scientists to gain a better understanding of a drug's disposition. Eltoprazine-d4 Hydrochloride is well-suited for such applications, allowing researchers to distinguish the labeled compound from its endogenous or non-labeled counterparts.

In advanced research, this compound could be used in sophisticated isotopic labeling studies to:

Trace Metabolic Pathways: By administering the deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) profile with high precision. This is indispensable for understanding how Eltoprazine (B1671187) is processed in the body.

Quantify Metabolite Formation: The deuterium label serves as a stable tag, enabling the unambiguous identification and quantification of metabolites derived from the parent drug, separating them from other molecules in a complex biological matrix.

Investigate Drug-Receptor Interactions: In specialized in-vivo or in-vitro models, the use of this compound can help in studying the dynamics of receptor binding and occupancy over time, providing clearer insights into its mechanism of action at the molecular level.

The stability of the carbon-deuterium (C-D) bond ensures that the label is retained throughout metabolic processes, making it a reliable tracer in complex biological environments. acanthusresearch.comresearchgate.net

Role in the Development of Next-Generation Analytical Techniques for Biopharmaceutical Research

The development of robust and sensitive analytical methods is paramount in biopharmaceutical research. Deuterated compounds like this compound are pivotal in the evolution of quantitative bioanalysis, particularly in techniques coupled with mass spectrometry (MS). pharmaffiliates.comcongruencemarketinsights.com

Stable isotopically labeled (SIL) compounds are considered the gold standard for use as internal standards in quantitative liquid chromatography-mass spectrometry (LC-MS) assays. scispace.comnih.gov this compound is an ideal internal standard for the accurate quantification of Eltoprazine in biological samples such as plasma or tissue homogenates. acanthusresearch.com

Key contributions to next-generation analytical techniques include:

Improving Assay Accuracy and Precision: As an internal standard, this compound co-elutes with the non-labeled analyte and exhibits similar ionization behavior in the mass spectrometer. waters.comamazonaws.com This allows it to effectively correct for variability introduced during sample preparation, such as extraction inefficiencies, and for matrix effects that can cause ion suppression or enhancement. scispace.comnih.govwaters.com

Enhancing Sensitivity in Bioanalysis: The use of a SIL internal standard minimizes background noise and interference, leading to more accurate and sensitive quantification, which is crucial when measuring low concentrations of a drug or its metabolites.

Facilitating High-Throughput Screening: The reliability afforded by deuterated internal standards supports the development of automated and high-throughput bioanalytical methods essential for modern drug discovery and preclinical development phases.

The properties of deuterated compounds as internal standards are summarized in the table below.

FeatureRationale for Use as Internal Standard
Co-elution Behaves nearly identically to the analyte during chromatographic separation. waters.com
Similar Ionization Experiences the same matrix effects (suppression/enhancement) as the analyte. amazonaws.com
Mass Difference Easily distinguished from the analyte by the mass spectrometer. acanthusresearch.comamazonaws.com
Stability Deuterium labels are stable and do not exchange with hydrogen atoms from the solvent or matrix. acanthusresearch.com

Contribution to Deeper Understanding of Pharmacological Mechanisms and Drug Disposition in Preclinical Research

A thorough understanding of a drug candidate's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is fundamental to preclinical research. This compound can make significant contributions to elucidating the pharmacological profile of Eltoprazine and similar serotonergic agents.

By utilizing this compound in preclinical studies, researchers can:

Define Pharmacokinetic Profiles: Conduct detailed pharmacokinetic studies to precisely determine key parameters such as half-life, clearance, and volume of distribution. The use of deuterated analogs in such studies is a well-established practice. nih.gov

Elucidate Metabolic Fate: The combination of stable isotope-labeling with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for rapid acquisition and interpretation of data in ADME studies. This helps in identifying major and minor metabolic pathways and potential drug-drug interactions mediated by metabolic enzymes. nih.gov

Investigate Drug-Drug Interactions: this compound can be co-administered with other drugs to study potential metabolic interactions without confounding the measurement of the non-labeled therapeutic agent. This is particularly relevant for drugs metabolized by cytochrome P450 (CYP450) enzymes. nih.gov Preclinical studies with Eltoprazine have already been conducted to investigate its effects on L-DOPA-induced dyskinesia in models of Parkinson's disease. nih.govnih.govresearchgate.net Using a deuterated version in follow-up studies could help dissect complex metabolic interactions in combination therapies.

Strategic Implications for Drug Discovery Pipelines Utilizing Deuterated Scaffolds

The deliberate incorporation of deuterium into drug candidates, a strategy known as "precision deuteration," is an increasingly important tool in medicinal chemistry. nih.govnih.gov This approach goes beyond simple isotopic labeling and leverages the "deuterium kinetic isotope effect" (DKIE). The C-D bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond. juniperpublishers.comnih.gov

The strategic implications for drug discovery pipelines are profound:

Improving Metabolic Stability: Selectively replacing hydrogen with deuterium at sites of metabolism can slow down the drug's breakdown, leading to an improved pharmacokinetic profile. nih.govjuniperpublishers.com This can result in a longer half-life, allowing for lower or less frequent dosing.

Reducing Toxic Metabolites: By altering metabolic pathways, deuteration can reduce the formation of unwanted or toxic metabolites, potentially leading to an improved safety profile. juniperpublishers.com This is a key consideration in optimizing drug candidates.

Enhancing Bioavailability: By slowing first-pass metabolism in the liver, deuteration can increase the amount of active drug that reaches systemic circulation, thereby enhancing bioavailability. pharmaffiliates.com

Lifecycle Management: The "deuterium switch" approach, where a deuterated version of an existing drug is developed, can lead to new chemical entities with improved properties. nih.gov The FDA approval of deutetrabenazine, a deuterated analog of tetrabenazine, validated this strategy by demonstrating an improved pharmacokinetic profile and better tolerability. nih.govresearchgate.netguidetopharmacology.org

The potential benefits of incorporating deuterated scaffolds into drug discovery are summarized below.

Strategic AdvantageMechanismDesired Outcome
Improved Pharmacokinetics Slower rate of metabolism due to the kinetic isotope effect. juniperpublishers.comresearchgate.netLonger half-life, increased drug exposure.
Enhanced Safety Profile Alteration of metabolic pathways ("metabolic shunting"). juniperpublishers.comReduced formation of toxic metabolites.
Intellectual Property Extension Creation of a new chemical entity.New patents for improved medicines. nih.gov

The application of these principles suggests that deuterated scaffolds, exemplified by molecules like this compound, will continue to be a valuable asset in the development of safer and more effective medicines.

Q & A

Q. What are the critical considerations for synthesizing and characterizing Eltoprazine-d4 Hydrochloride to ensure isotopic purity and structural integrity?

Methodological Answer: Synthesis of deuterated compounds like this compound requires precise control over reaction conditions (e.g., solvent selection, temperature, and stoichiometry) to achieve high isotopic incorporation (>98%). Characterization should include nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement and liquid chromatography-mass spectrometry (LC-MS) to verify molecular weight and purity. Quantification of residual protiated species is essential using techniques like isotope ratio mass spectrometry (IRMS) .

Q. How should researchers design in vitro assays to evaluate the pharmacokinetic stability of this compound in metabolic matrices?

Methodological Answer: In vitro metabolic stability assays should employ liver microsomes or hepatocytes from relevant species (e.g., human, rat) under controlled conditions (pH 7.4, 37°C). Use high-resolution mass spectrometry (HRMS) to track deuterium retention and metabolite formation. Include negative controls (e.g., heat-inactivated enzymes) and validate assay reproducibility through triplicate runs. Data analysis should focus on half-life (t½) and intrinsic clearance (CLint) calculations .

Q. What analytical techniques are optimal for quantifying this compound in biological samples during preclinical studies?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Eltoprazine-d8) is recommended to minimize matrix effects. Calibration curves should span expected concentration ranges (e.g., 1–1000 ng/mL) and undergo validation for accuracy (85–115%), precision (CV <15%), and recovery. Include quality controls (QCs) in each batch to ensure method robustness .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the isotope effect of this compound in cytochrome P450-mediated metabolism?

Methodological Answer: Contradictions in isotope effects (e.g., atypical kinetic isotope effects [KIE] in CYP3A4 vs. CYP2D6) may arise from differences in enzyme binding pockets or deuterium placement. Use molecular docking simulations to predict deuterium-protein interactions and conduct enzyme-specific inhibition assays. Pair these with <sup>2</sup>H-NMR to probe deuterium’s spatial orientation during catalysis. Statistical analysis (e.g., ANOVA with post-hoc tests) should compare KIEs across isoforms .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound in serotonergic pathways using multi-omics approaches?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and phosphoproteomics to map serotonin receptor (5-HT1A/1B) signaling dynamics. Employ pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify modulated networks. Validate findings using selective receptor antagonists in ex vivo brain slice electrophysiology. Ensure reproducibility by replicating experiments across independent batches .

Q. How should researchers optimize experimental designs to assess the long-term stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% RH, light exposure) and monitor degradation via LC-MS. Use Arrhenius modeling to extrapolate shelf-life at standard storage conditions (2–8°C). Include orthogonal techniques like X-ray diffraction (XRD) to detect polymorphic changes and Fourier-transform infrared spectroscopy (FTIR) for functional group stability .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound behavioral studies?

Methodological Answer: Non-linear regression models (e.g., four-parameter logistic curves) are ideal for dose-response analysis. Account for inter-subject variability using mixed-effects models. For behavioral data with categorical outcomes (e.g., aggression scores), apply ordinal logistic regression. Ensure power analysis (α=0.05, β=0.2) during experimental design to determine sample sizes .

Q. How can researchers validate the specificity of this compound in receptor binding assays against off-target GPCRs?

Methodological Answer: Use radioligand displacement assays with a broad panel of G protein-coupled receptors (GPCRs) at physiologically relevant concentrations (e.g., 10 μM). Confirm binding specificity via competitive binding curves and calculate inhibition constants (Ki). Cross-validate with CRISPR-edited receptor knockout cell lines to eliminate false positives .

Ethical and Reproducibility Considerations

Q. What steps ensure compliance with ethical guidelines when conducting this compound studies involving animal models?

Methodological Answer: Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for housing, randomization, and blinding. Include humane endpoints (e.g., maximum tumor size, weight loss thresholds) and justify sample sizes via ethical review boards. Publish raw data in repositories like Figshare to enhance transparency .

Q. How can researchers enhance the reproducibility of this compound studies across laboratories?

Methodological Answer: Standardize protocols using detailed Materials and Methods sections, including batch numbers of critical reagents (e.g., enzymes, solvents). Share analytical standards via collaborations and validate findings in orthogonal assays (e.g., in vitro vs. in vivo). Participate in inter-laboratory ring trials to harmonize methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.